TC 14012 TC 14012 TC 14012 is an antagonist of CXCR4, which blocks CXCR4-mediated HIV infection with an IC50 value of 19.3 nM. Moreover, TC 14012 (100 µg/ml) inhibits CXCL12-induced phosphorylation of p42/44 MAPK and STAT3 in B cells from patients with chronic lymphocytic leukemia. TC 14012 is also ACKR3 (CXCR7) agonist.
Brand Name: Vulcanchem
CAS No.:
VCID: VC21537734
InChI: InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
SMILES: C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Molecular Formula: C90H140N34O19S2
Molecular Weight: 2066.4 g/mol

TC 14012

CAS No.:

Cat. No.: VC21537734

Molecular Formula: C90H140N34O19S2

Molecular Weight: 2066.4 g/mol

Purity: >95%

* For research use only. Not for human or veterinary use.

TC 14012 -

Molecular Formula C90H140N34O19S2
Molecular Weight 2066.4 g/mol
IUPAC Name (3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide
Standard InChI InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1
Standard InChI Key SGDDHDBBOJNZKY-LNDHEDFZSA-N
Isomeric SMILES C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
SMILES C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Canonical SMILES C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O
Appearance Crystalline solid
Boiling Point N/A
Melting Point N/A

Chemical Properties

TC 14012 is a modified peptide with specific structural features that contribute to its biological activity. Its precise chemical characterization reveals a complex molecule designed for optimal receptor interaction.

Structure and Composition

TC 14012 is characterized by the following properties:

PropertyDescription
FormulaC90H140N34O19S2
Molecular Weight2066.43
CAS Number368874-34-4
AppearancePowder
SequenceRRACYXKXPYRXCR with modifications
ModificationsDisulfide bridge: 4-13, Ala-3 = 3-(2-naphthalenyllalanine), X-6 and X-12 = L-Citrulline, X-8 = D-Citrulline, Arg-14 = C-terminal amide

The compound exists in various salt forms, including hydrochloride and trifluoroacetate, which are commonly used in research applications .

PropertySpecification
SolubilitySoluble to 1 mg/ml in water
Storage Temperature-20°C (desiccated)
Purity≥95% (HPLC)

For optimal stability, the compound should be stored desiccated at -20°C, and stock solutions should be prepared with care to avoid repeated freeze-thaw cycles .

Pharmacological Profile

TC 14012 exhibits a distinctive dual pharmacological profile that makes it particularly valuable for studying chemokine receptor systems.

CXCR4 Antagonist Activity

TC 14012 functions as a potent antagonist of the chemokine receptor CXCR4, with reported activity parameters:

ParameterValue
IC50 for CXCR4 antagonism2.9 nM
IC50 for HIV entry inhibition via CXCR419.3 nM

This antagonist activity effectively blocks the interaction between CXCR4 and its natural ligand CXCL12 (also known as SDF-1), disrupting downstream signaling pathways .

CXCR7/ACKR3 Agonist Activity

In contrast to its CXCR4 antagonism, TC 14012 acts as an agonist at the CXCR7/ACKR3 receptor:

ParameterValue
EC50 for CXCR7 agonism (β-arrestin recruitment)350 nM

This agonist activity results in effective recruitment of β-arrestin in cells expressing CXCR7, triggering specific signaling cascades that are distinct from those activated by CXCL12 .

Biological Activities

TC 14012 demonstrates diverse biological activities that have been documented across multiple research contexts.

Antiviral Activity

TC 14012 exhibits significant activity against HIV:

ParameterValue
EC50 for reduction of HIV cytopathic effects in MT-4 cells0.4 nM
IC50 for inhibition of HIV entry (CXCR4-dependent pathway)19.3 nM

These properties stem from the compound's ability to block the CXCR4 co-receptor, which is essential for entry of X4-tropic HIV strains into host cells .

Anti-Cancer Effects

TC 14012 has demonstrated activity relevant to cancer research:

ActivityDescription
Migration inhibitionSuppresses CXCL12-induced migration in MDA-MB-231 breast cancer cells (concentration range: 10-1,000 nM)
Endothelial effectsInhibits migration in human umbilical vein endothelial cells (HUVECs) (concentration range: 10-1,000 nM)

These effects suggest potential applications in targeting CXCR4/CXCR7-mediated processes in cancer progression, particularly in disrupting mechanisms of metastasis .

Cardiovascular Effects

Research has revealed significant cardiovascular benefits of TC 14012:

ModelEffect
Mouse acute myocardial infarctionReduced infarct size at 10 mg/kg dosage
Hyperoxia-exposed ratsImproved left ventricular function parameters (stroke volume, ejection fraction, fractional shortening, cardiac output)
Hyperoxia-exposed ratsReduced left ventricular end systolic volume
Hyperoxia-exposed ratsDecreased aortic and left ventricular collagen 1a2 (Col 1a2) expression
Hyperoxia-exposed ratsReduced TGF-β1 expression and protein concentration

These findings indicate a protective role for TC 14012 in cardiovascular pathologies, likely mediated through its CXCR7 agonist activity .

Cellular and Molecular Mechanisms

The effects of TC 14012 are mediated through specific cellular and molecular pathways.

Signaling Pathways

TC 14012 engages multiple signaling mechanisms:

PathwayEffect
β-arrestin recruitmentInduces dose-dependent coupling of CXCR7 with β-arrestin (concentration range: 10^-10-10^-5 M)
Angiogenesis signalingIncreases levels of VWF, VEGFR2, p-SRC, and p-PLC-γ
MAPK signalingElevates p-P38/t-P38 ratio
TGF-β pathwayDecreases TGF-β1-3 expression and protein levels

These signaling events contribute to the compound's therapeutic effects in various disease models .

Cellular Effects

TC 14012 elicits specific responses at the cellular level:

Cell TypeEffect
HUVECsPromotes tubular formation through CXCR7 activation
Mesenchymal stem cellsMay promote osteogenesis or chondrodifferentiation
Cardiac cellsReduces fibrosis in hyperoxia models
Human umbilical arterial endothelial cellsReduces TGF-β1 levels under hyperoxic conditions
Coronary artery endothelial cellsReduces TGF-β1 levels under hyperoxic conditions

These cellular responses highlight the diverse physiological impacts of TC 14012 across multiple tissue types .

Research Applications

TC 14012 has been utilized in various research contexts to explore fundamental biological processes and potential therapeutic applications.

In Vitro Applications

The compound has proven valuable in cellular research:

ApplicationDescription
Receptor pharmacologyCharacterization of CXCR4/CXCR7 signaling dynamics
HIV researchInvestigation of viral entry mechanisms
Cancer cell studiesAnalysis of migration and invasion processes
Endothelial cell researchExamination of angiogenesis and tube formation

These in vitro applications provide insights into molecular mechanisms and facilitate drug discovery efforts targeting chemokine receptor systems .

In Vivo Applications

Animal models have demonstrated the therapeutic potential of TC 14012:

ModelApplicationDosage Regimen
Acute myocardial infarction (mouse)Cardioprotection10 mg/kg
Neonatal hyperoxia-induced vascular stiffness (rat)Vascular protectionNot specified
Acute myocardial infarction (mouse)Cardiac function improvement10 mg/kg; intraperitoneal; 4 administrations every 6 days

These in vivo studies highlight promising therapeutic applications, particularly in cardiovascular medicine .

ParameterClassification
NFPA rating (Health, Fire, Reactivity)0, 0, 0
HMIS rating (Health, Fire, Reactivity)0, 0, 0
Research designationFor research use only; not for human or veterinary diagnostic or therapeutic use

These ratings suggest minimal hazard concerns during standard laboratory handling .

ConditionRecommendation
Long-term storageDesiccate at -20°C
Stock solution stability (at -80°C)Use within 6 months
Stock solution stability (at -20°C)Use within 1 month
Solubilization assistanceHeat to 37°C and use ultrasonic bath

Proper storage is essential to maintain the compound's integrity and biological activity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator